molecular formula C36H58I+ B14462290 Iodonium, bis(4-dodecylphenyl)- CAS No. 71786-69-1

Iodonium, bis(4-dodecylphenyl)-

Cat. No.: B14462290
CAS No.: 71786-69-1
M. Wt: 617.7 g/mol
InChI Key: YSXJIDHYEFYSON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium salts, including bis(4-dodecylphenyl)iodonium hexafluoroantimonate, typically involves the reaction of aryl iodides with arenes in the presence of an oxidizing agent. One common method utilizes Oxone as a versatile and cost-effective oxidant . The reaction conditions generally involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of iodonium salts often follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Iodonium, bis(4-dodecylphenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can convert the iodonium salt to its corresponding iodide.

    Substitution: The aryl groups in the iodonium salt can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Oxone, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aryl iodides, while substitution reactions can produce various substituted aryl compounds.

Scientific Research Applications

Iodonium, bis(4-dodecylphenyl)-, has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of iodonium, bis(4-dodecylphenyl)-, primarily involves the generation of strong protonic acids upon photolysis. When exposed to UV light, the iodonium salt undergoes photodecomposition, producing a protonic acid that initiates the ring-opening polymerization of epoxides and oxetanes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodonium, bis(4-dodecylphenyl)-, is unique due to its long alkyl chains, which impart specific properties such as enhanced solubility in organic solvents and improved compatibility with hydrophobic substrates. These characteristics make it particularly suitable for applications in coatings and adhesives where hydrophobicity and strong adhesion are desired.

Properties

CAS No.

71786-69-1

Molecular Formula

C36H58I+

Molecular Weight

617.7 g/mol

IUPAC Name

bis(4-dodecylphenyl)iodanium

InChI

InChI=1S/C36H58I/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3/q+1

InChI Key

YSXJIDHYEFYSON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCCCCCCCCCC

Origin of Product

United States

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